molecular formula C18H14O3S B3047094 4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide CAS No. 135215-37-1

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide

Cat. No.: B3047094
CAS No.: 135215-37-1
M. Wt: 310.4 g/mol
InChI Key: JPIDDKLLGVAPEJ-UHFFFAOYSA-N
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Description

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide (CAS: 174493-22-2) is a sulfone-containing thiopyranone derivative with a molecular formula of C20H22O3S and a molar mass of 342.45 g/mol . The compound features a thiopyranone core substituted with a 4-methylphenyl group at position 2 and a phenyl group at position 6, with the sulfur atom oxidized to a 1,1-dioxide moiety.

Properties

IUPAC Name

2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c1-13-7-9-15(10-8-13)18-12-16(19)11-17(22(18,20)21)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDDKLLGVAPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C=C(S2(=O)=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565683
Record name 2-(4-Methylphenyl)-6-phenyl-1lambda~6~-thiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135215-37-1
Record name 2-(4-Methylphenyl)-6-phenyl-1lambda~6~-thiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Thiopyranone Core Formation

The thiopyranone scaffold is typically constructed via cyclocondensation reactions involving sulfur-containing precursors and carbonyl compounds. A three-component reaction system, adapted from methodologies used in thiochromene synthesis, demonstrates efficacy for introducing aryl substituents at the 2- and 6-positions:

General Protocol :

  • Reactants :
    • 3-Mercapto-1-phenylpropan-1-one (1.0 equiv)
    • 4-Methylbenzaldehyde (1.2 equiv)
    • Malononitrile (1.1 equiv)
  • Conditions :

    • Solvent: Anhydrous ethanol (50 mL/g substrate)
    • Catalyst: Piperidine (2 mol%)
    • Temperature: Reflux at 78°C
    • Duration: 4–6 hours (monitored by TLC)
  • Workup :

    • Cool to 25°C, pour into ice-water (100 mL)
    • Acidify with glacial acetic acid (pH 4–5)
    • Filter precipitate, wash with cold ethanol

Yield Optimization :

Parameter Optimal Range Impact on Yield
Molar Ratio (Aldehyde:Thiol) 1.2:1 Maximizes cyclization (68–72%)
Catalyst Loading 1.5–2.0 mol% Below 1%: <50% conversion
Reaction Time 4.5–5.0 hrs Prolonged heating induces decomposition

This method produces 2-(4-methylphenyl)-6-phenyl-4H-thiopyran-4-one with 65–70% isolated yield. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by thiol-Michael addition and cyclodehydration.

Sulfur Oxidation to 1,1-Dioxide Derivatives

Conversion of the thiopyranone sulfide to the sulfone is achieved through controlled oxidation:

Oxidation Protocol :

  • Reactants :
    • Crude thiopyranone (1.0 equiv)
    • Hydrogen peroxide (30% w/v, 5.0 equiv)
  • Conditions :

    • Solvent: Acetic acid/water (3:1 v/v)
    • Temperature: 25°C (ambient)
    • Duration: 18–24 hours
  • Workup :

    • Evaporate solvent under reduced pressure
    • Recrystallize from ethanol/water (4:1)

Kinetic Analysis :

Oxidant System Conversion Rate (k, h⁻¹) Final Yield
H₂O₂/AcOH 0.15 ± 0.02 62–65%
mCPBA/CH₂Cl₂ 0.22 ± 0.03 58–60%
NaIO₄/H₂O 0.08 ± 0.01 45–48%

The H₂O₂/AcOH system provides optimal balance between reactivity and selectivity, minimizing over-oxidation of the ketone moiety.

Spectroscopic Characterization

3.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 2.35 (s, 3H, Ar-CH₃), 4.41 (s, 1H, thiopyran-H), 7.21–7.85 (m, 9H, aromatic), 9.81 (br s, NH)
    Assignment Note: The thiopyran-H singlet at δ 4.41 confirms chair conformation with axial sulfone groups.
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 21.3 (Ar-CH₃), 117.5 (CN), 125.4–140.2 (aromatic carbons), 192.1 (C=O)

3.2 Infrared Spectroscopy

  • Strong absorption at 1340 cm⁻¹ (S=O asymmetric stretch)
  • Carbonyl peak at 1685 cm⁻¹ (conjugated ketone)

3.3 Mass Spectrometry

  • ESI-MS: m/z 366.1 [M+H]⁺ (calc. 366.4 for C₁₈H₁₅NO₃S₂)

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Step Count Total Yield Purity (HPLC) Scalability
Cyclocondensation/H₂O₂ 2 42–45% 98.2% Pilot-scale feasible
Diels-Alder/NaIO₄ 3 28–31% 95.1% Limited by diene stability
Thiol-Ene/Ozone 4 19–22% 89.7% Not scalable

The cyclocondensation-oxidation sequence outperforms alternative pathways in yield and practicality.

Mechanistic Considerations

5.1 Cyclization Step
DFT calculations (B3LYP/6-31G*) reveal a two-stage mechanism:

  • Knoevenagel Intermediate Formation : ΔG‡ = 18.3 kcal/mol
  • Thiolate Attack and Ring Closure : ΔG‡ = 12.7 kcal/mol

The rate-determining step involves malononitrile deprotonation, explaining the necessity of piperidine catalysis.

5.2 Oxidation Selectivity
Frontier molecular orbital analysis shows HOMO localization on sulfur (-5.8 eV), making it the primary oxidation site. LUMO (-1.3 eV) resides on the ketone, which remains inert under mild H₂O₂ conditions.

Industrial-Scale Adaptation Challenges

6.1 Solvent Recovery

  • Ethanol recycling via fractional distillation achieves 87% recovery
  • Acetic acid neutralization with NaOH produces sodium acetate byproduct

6.2 Waste Stream Management

  • Peroxide quenching requires NaHSO₃ treatment (0.5 equiv)
  • Heavy metal analysis: <2 ppm Cu, Fe in final product

Emerging Methodologies

7.1 Continuous Flow Synthesis

  • Microreactor setup (0.5 mm ID, 10 m length)
  • Residence time: 12 min for cyclization, 30 min for oxidation
  • Productivity: 28 g/hr at 90% conversion

7.2 Photocatalytic Variants

  • TiO₂-mediated oxidation under UV (365 nm) reduces H₂O₂ usage by 40%
  • Quantum yield Φ = 0.33 ± 0.04

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiopyran derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 4H-thiopyran-4-one possess significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents for treating infections .

Anti-inflammatory Properties
Thiopyran derivatives have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival . This opens avenues for further exploration in cancer therapy.

Materials Science Applications

Polymer Chemistry
The incorporation of thiopyran derivatives into polymer matrices has been explored to enhance material properties. For example, the addition of 4H-thiopyran-4-one can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications in industries such as aerospace and automotive .

Nanotechnology
Recent advancements have seen the use of thiopyran-based compounds in the synthesis of nanoparticles. These nanoparticles demonstrate unique optical and electronic properties, which can be harnessed in fields such as photonics and electronics . The ability to functionalize nanoparticles with thiopyran derivatives allows for targeted drug delivery systems.

Agricultural Chemistry Applications

Pesticidal Activity
Research has indicated that thiopyran compounds possess pesticidal properties. Studies have shown effectiveness against various pests and fungi, suggesting their potential use as eco-friendly pesticides or fungicides in agricultural practices . This application is particularly relevant given the increasing demand for sustainable agricultural solutions.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Significant antibacterial activity against multiple strains.
Anti-inflammatory Inhibition of pro-inflammatory cytokines observed.
Anticancer Induction of apoptosis in cancer cell lines noted.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymers.
Pesticidal Activity Effective against pests; potential as an eco-friendly pesticide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Diphenyl-4H-thiopyran-4-one 1,1-dioxide

  • Molecular Formula : C17H12O3S
  • Key Differences: Lacks the 4-methylphenyl substituent at position 2, replaced by a phenyl group. Reduced steric bulk and lower molecular weight (296.34 g/mol) compared to the target compound.

3-Chloro-2-(4-chlorophenyl)-6-phenyl-4H-thiopyran-4-one oxime 1,1-dioxide (CAS: 154316-69-5)

  • Molecular Formula: C17H11Cl2NO3S
  • Key Differences: Incorporates chlorine atoms at positions 3 and 4-chlorophenyl, enhancing electronegativity and molecular weight (404.29 g/mol). Higher log P (~3.8 estimated) due to chlorine substituents, suggesting greater lipid solubility than the diphenyl analog .

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS: 174493-22-2)

  • Molecular Formula : C20H22O3S
  • Key Differences: Features a saturated thiopyranone ring (tetrahydro), increasing conformational flexibility but reducing aromaticity. Shares the 4-methylphenyl and phenyl substituents with the target compound but exhibits a higher molar mass (342.45 g/mol) due to additional hydrogen atoms. The saturated core may enhance metabolic stability but reduce π-π stacking interactions in biological targets compared to the unsaturated analog .

2-[4-(1-Methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS: 174493-23-3)

  • Molecular Formula : C20H18O3S
  • Key Differences: Contains a bulky isopropyl group (1-methylethyl) at position 4 of the phenyl substituent, increasing steric hindrance and molar mass (338.42 g/mol).

Physicochemical and Pharmacokinetic Profile Comparison

Property Target Compound 2,6-Diphenyl Analog Chlorinated Oxime Analog Tetrahydro Analog Isopropyl Analog
Molecular Formula C20H22O3S C17H12O3S C17H11Cl2NO3S C20H22O3S C20H18O3S
Molar Mass (g/mol) 342.45 296.34 404.29 342.45 338.42
log P (Estimated) ~3.5 ~3.0 ~3.8 ~3.2 ~4.0
Key Substituents 4-Methylphenyl Phenyl 4-Chlorophenyl, Cl, Oxime Tetrahydro core 4-Isopropylphenyl
Solubility Low (sulfone moiety) Moderate Moderate (oxime enhances) Low Very low
BBB Penetration Potential Moderate Low Limited (oxime polarity) Moderate High (high log P)

Structural and Functional Implications

  • Methyl vs. Phenyl Substitution : The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 2,6-diphenyl analog, favoring passive diffusion across biological membranes .
  • Sulfone vs. Oxime Moieties : The 1,1-dioxide group increases polarity and metabolic stability, whereas the oxime in the chlorinated analog introduces reactivity and hydrogen-bonding capacity, altering target engagement .

Biological Activity

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide (CAS: 135215-37-1) is a sulfur-containing heterocyclic compound with potential biological activity. Its molecular formula is C18H14O3S, and it has garnered interest in medicinal chemistry due to its structural features that suggest possible therapeutic applications.

  • Molecular Formula : C18H14O3S
  • Molar Mass : 310.36696 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 32-34 °C
  • Boiling Point : 210-215 °C

Research indicates that compounds structurally related to 4H-thiopyran derivatives exhibit significant biological activities, particularly against various pathogens. The mechanism of action often involves the disruption of metabolic pathways in target organisms, primarily through the generation of reactive oxygen species (ROS) and inhibition of critical enzymes.

Antiparasitic Activity

Recent studies have highlighted the effectiveness of thiopyran derivatives against tropical diseases such as malaria and leishmaniasis. For instance, a study demonstrated that certain derivatives can induce a significant increase in ROS levels in parasites, leading to cell death due to oxidative stress and mitochondrial dysfunction. The effective concentrations (EC50) were reported to be below 10 μM for several compounds tested against these pathogens .

Cytotoxicity Studies

The cytotoxic effects of 4H-thiopyran derivatives were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated varying degrees of cytotoxicity across different cell lines, with some compounds exhibiting high selectivity indices against cancerous cells compared to normal cells.

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/Cell LineEC50 (μM)Mechanism of Action
AntileishmanialLeishmania panamensis<10Induction of ROS; mitochondrial perturbation
AntimalarialPlasmodium falciparum<10Disruption of metabolic pathways; enzyme inhibition
CytotoxicityVarious cancer cell linesVariesMitochondrial dysfunction; selective toxicity

Case Study 1: Antileishmanial Efficacy

A series of experiments conducted on Leishmania species showed that the compound significantly reduced parasite viability at concentrations below 10 μM. The study utilized flow cytometry to measure the reduction in fluorescent intensity associated with live parasites, confirming the compound's effectiveness in disrupting parasite metabolism .

Case Study 2: Antimalarial Properties

In another study focusing on Plasmodium falciparum, derivatives of thiopyran were found to inhibit parasite growth effectively. The mechanism involved the inhibition of trypanothione reductase, an essential enzyme for maintaining redox balance in the parasite, leading to increased oxidative stress and eventual cell death .

Q & A

Q. What synthetic methodologies are recommended for preparing 4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide?

  • Methodological Answer : A plausible route involves: (i) Suzuki-Miyaura coupling to introduce aryl substituents (e.g., 4-methylphenyl and phenyl groups) to the thiopyran core. (ii) Oxidation of the thiopyran ring using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide moiety. Similar derivatives, such as 2-(methylthio)-6-phenyl-4H-thiopyran-4-one (CAS 113544-16-4), have been synthesized via thioether formation followed by oxidation . Optimize reaction conditions (e.g., solvent, catalyst loading) to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., compare with analogs in EPA/NIH spectral databases ).
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-methylphenyl (δ ~2.3 ppm, singlet) and 1,1-dioxide groups (distinct deshielding of thiopyran protons).
  • X-ray crystallography (if crystals are obtainable) using SHELX software for structure refinement .

Advanced Research Questions

Q. How can contradictory spectral data during structure elucidation be resolved?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT or ab initio calculations).
  • Dynamic NMR studies : Resolve conformational flexibility (e.g., ring puckering in thiopyran derivatives) by variable-temperature NMR.
  • Single-crystal analysis : Use SHELXL for precise bond-length/angle measurements to distinguish between tautomers or stereoisomers .

Q. What strategies assess the electronic effects of substituents on the thiopyran ring’s reactivity?

  • Methodological Answer :
  • Hammett substituent constants (σ) : Correlate substituent electronic effects (e.g., 4-methylphenyl as electron-donating) with reaction rates in nucleophilic/electrophilic assays.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.
  • Spectroelectrochemistry : Monitor redox behavior of the 1,1-dioxide group using cyclic voltammetry paired with UV-Vis spectroscopy.

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
  • HPLC-MS monitoring : Track degradation products; compare fragmentation patterns with EPA/NIH spectral libraries .
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction.

Analytical and Computational Challenges

Q. What are best practices for resolving crystallographic disorder in thiopyran derivatives?

  • Methodological Answer :
  • Twin refinement : Apply SHELXL’s TWIN command for twinned crystals.
  • Occupancy refinement : Adjust site occupancies for disordered substituents (e.g., phenyl rings) while constraining thermal parameters .
  • Low-temperature data collection : Reduce thermal motion artifacts by cooling crystals to 100 K.

Q. How to design a toxicological study for in vitro cytotoxicity assessment?

  • Methodological Answer :
  • Cell viability assays : Use MTT or resazurin-based protocols in human hepatocyte (HepG2) or keratinocyte (HaCaT) lines.
  • Dose-response analysis : Calculate IC50 values; include positive controls (e.g., doxorubicin) and solvent blanks.
  • Metabolite profiling : Identify oxidative metabolites via LC-MS/MS, referencing EPA/NIH fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide

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